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Compound of Interest

Compound Name: Tetraallylsilane

Cat. No.: B074137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of tetraallylsilane (Si(CH₂CH=CH₂)₄), a versatile organosilicon compound.

This document details the key spectroscopic data obtained from Nuclear Magnetic Resonance

(NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses. Detailed experimental

protocols for these techniques are also provided to facilitate the replication and validation of

these findings.

Introduction
Tetraallylsilane is a valuable precursor in organic synthesis and materials science due to its

four reactive allyl groups attached to a central silicon atom. A thorough understanding of its

structural and electronic properties is crucial for its application in various fields, including the

development of novel polymers, cross-linking agents, and silicon-containing bioactive

molecules. Spectroscopic techniques are indispensable tools for elucidating the molecular

structure and purity of tetraallylsilane. This guide summarizes the essential spectroscopic

data and the methodologies used to obtain them.

Spectroscopic Data
The following sections present the key quantitative data obtained from various spectroscopic

analyses of tetraallylsilane. The data is summarized in structured tables for clarity and ease of

comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic compounds.

For tetraallylsilane, ¹H and ¹³C NMR provide information about the hydrogen and carbon

environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for Tetraallylsilane

Chemical Shift (δ) ppm Multiplicity Assignment

~5.8 m -CH=

~4.9 m =CH₂

~1.7 d Si-CH₂-

Data extracted from spectral images available on public databases. The exact chemical shifts

and coupling constants may vary slightly depending on the solvent and experimental

conditions.

Table 2: ¹³C NMR Spectroscopic Data for Tetraallylsilane

Chemical Shift (δ) ppm Assignment

~134 -CH=

~114 =CH₂

~22 Si-CH₂-

Data extracted from spectral images available on public databases.

²⁹Si NMR Spectroscopy

Despite extensive searches of available literature and spectral databases, experimental ²⁹Si

NMR data for pure tetraallylsilane was not found. This technique would provide direct

information about the chemical environment of the silicon atom. Theoretical calculations or

experimental determination would be necessary to obtain the precise ²⁹Si chemical shift.
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Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information

about the functional groups and molecular vibrations within tetraallylsilane.

Table 3: Key Infrared (IR) Absorption Bands for Tetraallylsilane

Wavenumber (cm⁻¹) Intensity Assignment

~3075 Medium =C-H stretch

~2970, ~2910 Medium C-H stretch (aliphatic)

~1630 Strong C=C stretch

~1420 Medium CH₂ scissoring

~990, ~910 Strong =C-H bend (out-of-plane)

~730 Medium Si-C stretch

Data obtained from ATR-IR and FTIR spectra available in public databases.[1]

Table 4: Key Raman Scattering Peaks for Tetraallylsilane

Wavenumber (cm⁻¹) Intensity Assignment

~3075 Medium =C-H stretch

~2910 Strong C-H stretch (aliphatic)

~1630 Very Strong C=C stretch

~1290 Medium =C-H bend (in-plane)

~730 Medium Si-C stretch

Data obtained from FT-Raman spectra available in public databases.[1]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For tetraallylsilane, Gas Chromatography-Mass Spectrometry (GC-MS) is a

suitable technique.

Table 5: Major Mass Spectrometry Peaks for Tetraallylsilane (GC-MS)

m/z Relative Intensity Assignment

192 Low [M]⁺ (Molecular Ion)

151 Medium [M - CH₂CH=CH₂]⁺

123 High [Si(CH₂CH=CH₂)₂ + H]⁺

95 Very High [Si(CH₂CH=CH₂)(CH₃)]⁺

41 High [C₃H₅]⁺ (Allyl Cation)

Data sourced from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is

consistent with the structure of tetraallylsilane, showing the loss of allyl groups.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this

guide. These protocols are based on standard practices and information gathered from various

research articles.

NMR Spectroscopy
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a

Bruker 500 MHz instrument.[2]

Sample Preparation: A small amount of tetraallylsilane is dissolved in a deuterated solvent,

commonly chloroform-d (CDCl₃). Tetramethylsilane (TMS) is often used as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:
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¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected

proton signals.

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and

enhance the signal of carbon atoms. A larger number of scans is usually required due to

the lower natural abundance of the ¹³C isotope.

²⁹Si NMR: Due to the low natural abundance and potentially long relaxation times of the

²⁹Si nucleus, specialized techniques such as DEPT (Distortionless Enhancement by

Polarization Transfer) or the use of relaxation agents may be necessary to obtain a

spectrum in a reasonable timeframe.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Thermo Fisher

Nicolet iS10, is commonly used.[2]

Sample Preparation:

Attenuated Total Reflectance (ATR): A drop of liquid tetraallylsilane is placed directly onto

the ATR crystal (e.g., diamond). This is a simple and fast method that requires minimal

sample preparation.

Neat: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).

A background spectrum of the empty ATR crystal or salt plates is recorded and subtracted

from the sample spectrum to remove atmospheric and instrumental interferences.

Raman Spectroscopy
Instrumentation: A Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman

Spectrometer, is suitable for this analysis.[1]

Sample Preparation: A small amount of liquid tetraallylsilane is placed in a glass vial or

capillary tube.
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Data Acquisition: A laser of a specific wavelength (e.g., 785 nm or 1064 nm for FT-Raman to

minimize fluorescence) is focused on the sample. The scattered light is collected and

analyzed. The spectrum is typically recorded over a similar range to the IR spectrum.

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used

for the analysis of volatile compounds like tetraallylsilane.

Sample Preparation: A dilute solution of tetraallylsilane in a volatile organic solvent (e.g.,

dichloromethane or hexane) is prepared.

Data Acquisition:

Gas Chromatography: The sample is injected into the GC, where it is vaporized and

separated on a capillary column. The retention time is a characteristic property of the

compound.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer. Electron Ionization (EI) is a common method for generating ions. The mass

analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector

records their abundance.

Visualizations
The following diagrams illustrate the relationships between the different spectroscopic

techniques and the information they provide for the characterization of tetraallylsilane.
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Spectroscopic workflow for tetraallylsilane characterization.
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Relationship between structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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